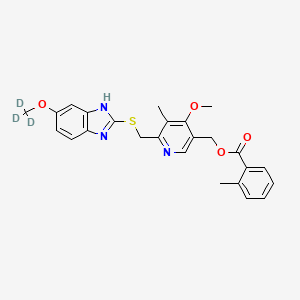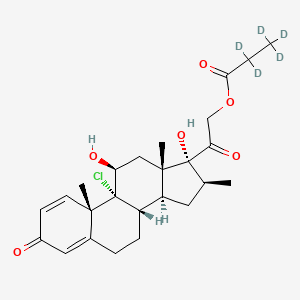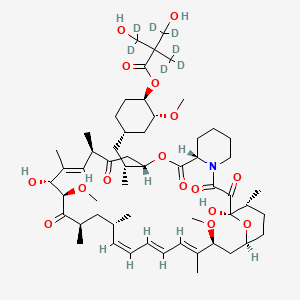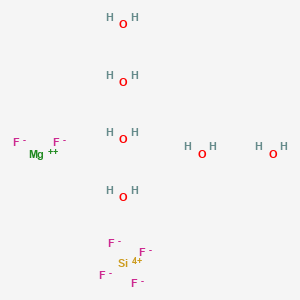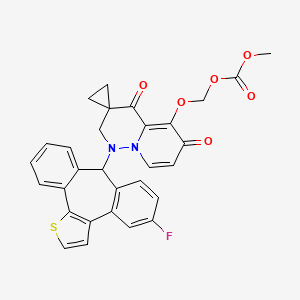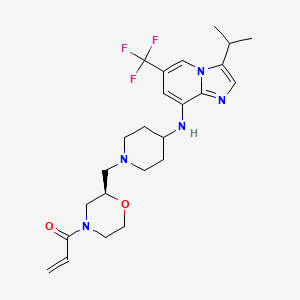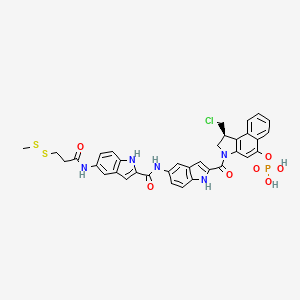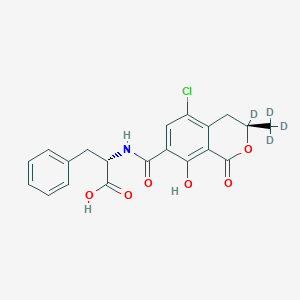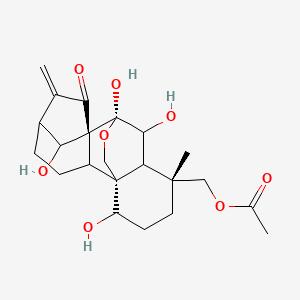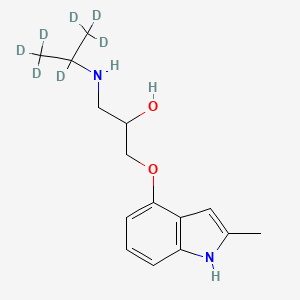
Mal-Phe-C4-Val-Cit-PAB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mal-Phe-C4-Val-Cit-PAB is a cleavable antibody-drug conjugate (ADC) linker that contains a Maleimide group. This compound is used in the synthesis of ADCs, which are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The ADCs combine the targeting capabilities of monoclonal antibodies with the cancer-killing ability of cytotoxic drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-Phe-C4-Val-Cit-PAB involves a high-yielding and facile synthetic strategy that avoids extensive protecting group manipulation and laborious chromatography. This method provides yields that are up to 10-fold higher than standard methods. The synthesis utilizes cost-effective coupling reagents and high loading 2-chlorotrityl chloride (2-CTC) resin .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using the same high-yielding synthetic strategy.
化学反応の分析
Types of Reactions
Mal-Phe-C4-Val-Cit-PAB undergoes several types of chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable by proteases such as Cathepsin B.
Conjugation Reactions: The Maleimide group in this compound reacts with thiol groups in proteins, forming stable thioether bonds.
Common Reagents and Conditions
Cleavage Reactions: Typically involve proteases like Cathepsin B under physiological conditions.
Conjugation Reactions: The Maleimide group reacts with thiol groups at a pH range of 6.5 to 7.5.
Major Products Formed
Cleavage Reactions: Release of the cytotoxic payload within the target cells.
Conjugation Reactions: Formation of stable antibody-drug conjugates.
科学的研究の応用
Mal-Phe-C4-Val-Cit-PAB is primarily used in the development of antibody-drug conjugates (ADCs). These ADCs are employed in targeted cancer therapy, delivering cytotoxic drugs specifically to cancer cells while minimizing damage to healthy cells . The compound’s cleavable nature allows for the controlled release of the drug within the target cells, enhancing the efficacy and safety of the treatment .
作用機序
Mal-Phe-C4-Val-Cit-PAB functions as a cleavable linker in ADCs. The Maleimide group conjugates with thiol groups in the antibody, forming a stable bond. Once the ADC binds to the target cancer cell and is internalized, the Val-Cit dipeptide is cleaved by Cathepsin B, a protease found in lysosomes. This cleavage releases the cytotoxic drug, which then exerts its effect on the cancer cell .
類似化合物との比較
Similar Compounds
Mal-PEG4-Val-Cit-PAB-OH: A cleavable peptide linker designed to be cleaved by Cathepsin B.
Mal-PEG4-Val-Cit-PAB-PNP: Another cleavable ADC linker with similar properties.
Mal-Phe-C4-VC-PAB-MMAE: A compound where MMAE is conjugated to the Mal-Phe-C4-VC-PAB linker.
Uniqueness
Mal-Phe-C4-Val-Cit-PAB is unique due to its high-yielding synthetic strategy and its ability to form stable conjugates with antibodies. Its cleavable nature allows for the controlled release of cytotoxic drugs within target cells, making it highly effective in targeted cancer therapy .
特性
分子式 |
C32H40N6O7 |
|---|---|
分子量 |
620.7 g/mol |
IUPAC名 |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C32H40N6O7/c1-20(2)29(37-26(40)7-3-5-21-10-14-24(15-11-21)38-27(41)16-17-28(38)42)31(44)36-25(6-4-18-34-32(33)45)30(43)35-23-12-8-22(19-39)9-13-23/h8-17,20,25,29,39H,3-7,18-19H2,1-2H3,(H,35,43)(H,36,44)(H,37,40)(H3,33,34,45)/t25-,29-/m0/s1 |
InChIキー |
AJKAEJUDCVBLSZ-SVEHJYQDSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)
